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Compound of Interest

Compound Name: 2-Amino-6-iodotoluene

Cat. No.: B064019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used for the

characterization of 2-Amino-6-iodotoluene. Due to the limited availability of public domain raw

experimental data for 2-Amino-6-iodotoluene, this guide presents expected analytical data

based on its structure and compares it with publicly available data for its structural isomers,

providing a framework for its characterization.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-6-iodotoluene and its isomers

is presented in Table 1. These properties are fundamental for the selection of appropriate

analytical techniques and for the interpretation of the resulting data.
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Property
2-Amino-6-
iodotoluene

2-Amino-4-
iodotoluene

3-Iodo-4-
methylaniline

CAS Number 172681-47-9[1][2] 83863-33-6[3] 35944-64-0

Molecular Formula C₇H₈IN[1][2] C₇H₈IN[3] C₇H₈IN

Molecular Weight 233.05 g/mol [1] 233.05 g/mol [3] 233.05 g/mol

Appearance Powder[1] Not specified Light Brown Powder

Boiling Point
288.1 °C (Predicted)

[2]
Not specified Not specified

Melting Point Not specified Not specified 287-291 °C

Spectroscopic Characterization
Spectroscopic techniques are essential for the elucidation of the chemical structure of 2-
Amino-6-iodotoluene. The expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)

are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Expected ¹H NMR Data: The proton NMR spectrum of 2-Amino-6-iodotoluene is expected to

show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The

chemical shifts (δ) are influenced by the positions of the substituents on the aromatic ring.

Expected ¹³C NMR Data: The carbon NMR spectrum will provide information on the number of

non-equivalent carbon atoms in the molecule.

Detailed experimental protocols for NMR analysis are provided in a subsequent section.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Expected FT-IR Data: The FT-IR spectrum of 2-Amino-6-iodotoluene is expected to exhibit

characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of

the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (Amine) 3300-3500 (two bands)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Alkyl) 2850-2960

C=C Stretch (Aromatic) 1450-1600

C-N Stretch 1250-1350

C-I Stretch 500-600

A detailed experimental protocol for FT-IR analysis is provided in a subsequent section.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and can provide information about its

structure through fragmentation patterns.

Expected Mass Spectrum Data: The mass spectrum of 2-Amino-6-iodotoluene is expected to

show a molecular ion peak [M]⁺ at m/z 233, corresponding to its molecular weight. The isotopic

pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation may involve the

loss of the iodine atom, the amino group, or the methyl group.

A detailed experimental protocol for Mass Spectrometry analysis is provided in a subsequent

section.

Chromatographic Analysis
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Chromatographic techniques are crucial for assessing the purity of 2-Amino-6-iodotoluene
and for separating it from its isomers or impurities.

High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of

components in a mixture. For a compound like 2-Amino-6-iodotoluene, a reversed-phase

HPLC method would be suitable.

Expected HPLC Data:

Parameter Expected Value

Column C18 (Reversed-Phase)

Mobile Phase Acetonitrile/Water or Methanol/Water gradient

Detector UV-Vis (e.g., at 254 nm)

Retention Time Dependent on specific conditions

A detailed experimental protocol for HPLC analysis is provided in a subsequent section.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transformation of the free induction decay (FID), phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

FT-IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used.

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg)

and press into a transparent disk.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: A standard FT-IR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: Background subtraction and baseline correction.
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Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Data Acquisition (EI-MS):

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and

fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the

mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter

before injection.

Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV-

Vis detector.

Chromatographic Conditions:

Column: C18, 5 µm particle size, 4.6 x 250 mm.
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Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g.,

0.1% formic acid in acetonitrile). For example, a linear gradient from 10% B to 90% B over

20 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Injection Volume: 10-20 µL.

Detection: UV at 254 nm.

Data Analysis: The retention time and peak area are used for identification and

quantification, respectively.

Visualizations
The following diagrams illustrate the general workflow for the analytical characterization of 2-
Amino-6-iodotoluene.
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Click to download full resolution via product page

Caption: General workflow for the analytical characterization of 2-Amino-6-iodotoluene.
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Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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